

# Application Notes and Protocols: CS-003 (Nadofaragene Firadenovec) In Vivo Study Design

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## Compound of Interest

Compound Name: CS-003 Free base

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## Introduction

Nadofaragene firadenovec (Adstiladrin®) is a non-replicating adenoviral vector-based gene therapy. It is designed for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][2][3] The pivotal clinical trial evaluating its safety and efficacy is known as Study CS-003 (NCT02773849).[2] This document provides a detailed overview of the in vivo study design for nadofaragene firadenovec, based on the protocol of the CS-003 trial, to guide researchers and professionals in the field.

Nadofaragene firadenovec facilitates the delivery of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder.[1][3] This leads to the local and sustained production of the IFNα2b protein, which in turn exerts its anti-tumor effects through various mechanisms.[4][5][6] The therapy is administered intravesically, directly into the bladder.[2][7]

## Mechanism of Action

The antitumor activity of nadofaragene firadenovec is driven by the local expression of the IFNα2b gene.[3] The mechanism can be broken down into two main stages: gene delivery and the subsequent biological effects of interferon alfa-2b.

## 2.1 Gene Delivery:

Nadofaragene firadenovec is an adenovirus serotype 5 vector that has been rendered non-replicating by the deletion of the E1 gene region.<sup>[8]</sup> The vector is formulated with an excipient, Syn-3, which enhances the transduction of the urothelial cells.<sup>[1]</sup>

- **Instillation and Cellular Uptake:** The therapy is instilled directly into the bladder. The adenoviral vector, aided by Syn-3, binds to the coxsackie-adenovirus receptors on the surface of urothelial cells and enters the cells via endocytosis.<sup>[4][9]</sup>
- **Nuclear Translocation and Gene Expression:** Once inside the cell, the adenoviral vector escapes the endosome and translocates to the nucleus. The viral DNA, containing the IFN $\alpha$ 2b gene, resides episomally within the nucleus without integrating into the host genome.<sup>[10]</sup> The cellular machinery then transcribes and translates the IFN $\alpha$ 2b gene, leading to the synthesis and secretion of the IFN $\alpha$ 2b protein.<sup>[4]</sup>

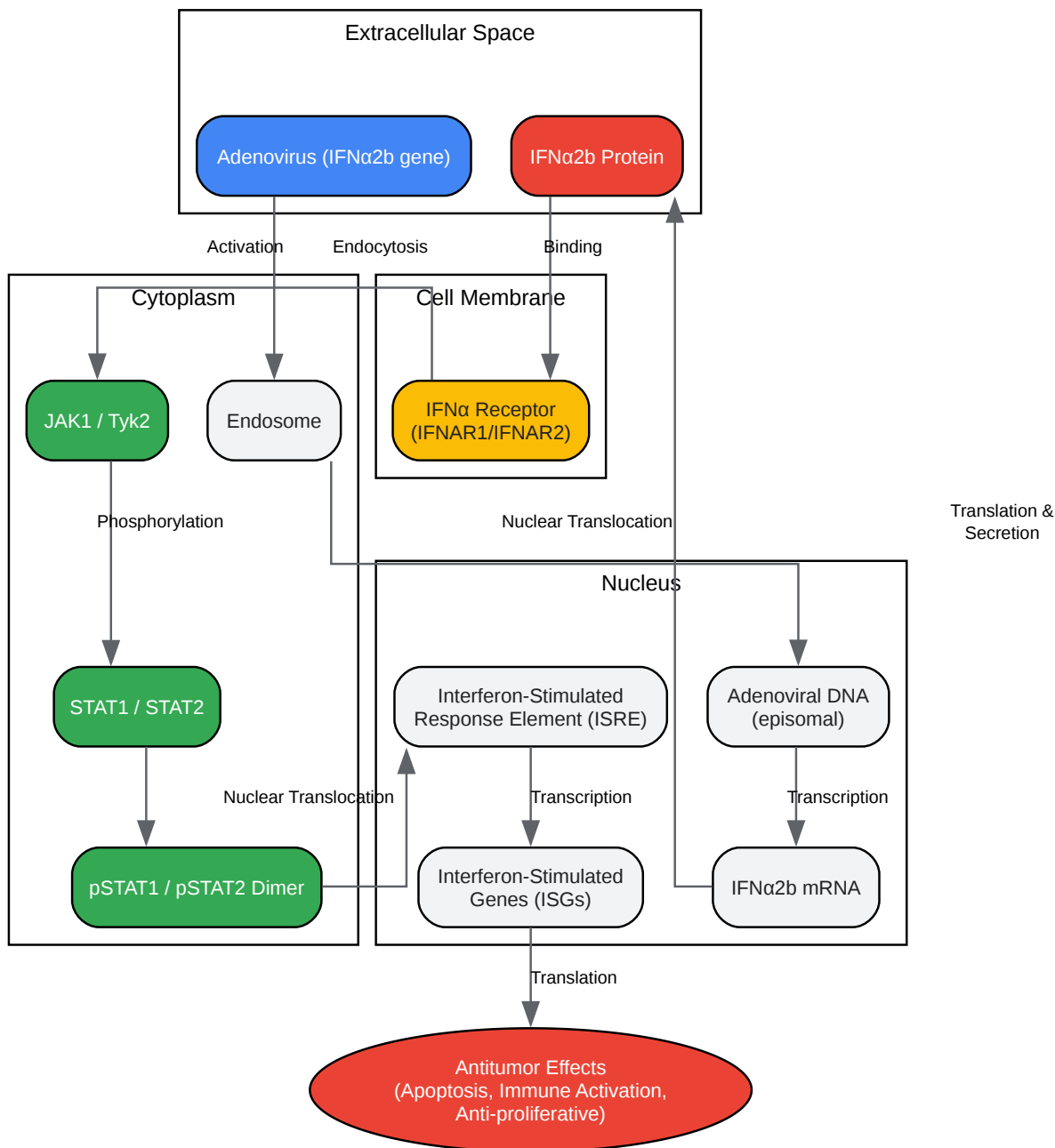
## 2.2 Interferon Alfa-2b Signaling Pathway:

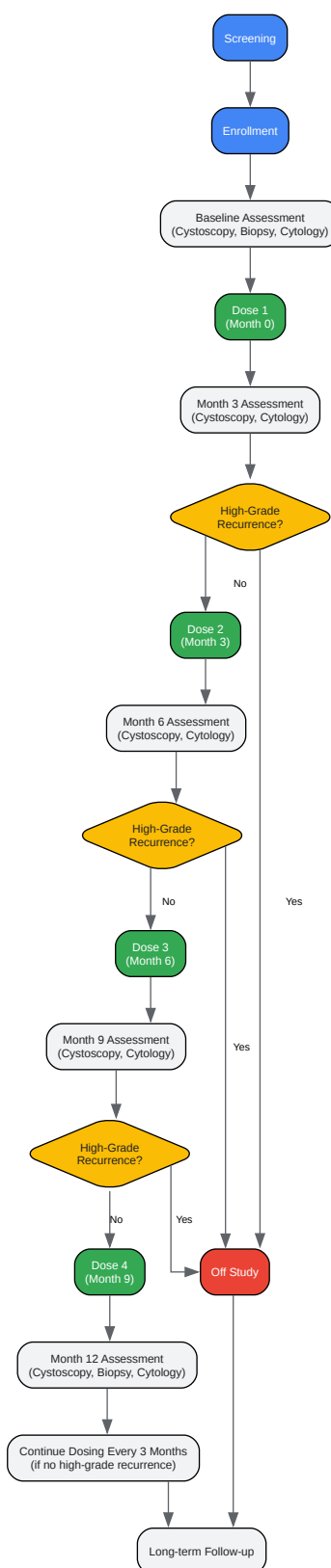
The locally produced IFN $\alpha$ 2b protein binds to type I interferon receptors (IFNAR) on the surface of urothelial and immune cells.<sup>[11][12]</sup> This binding initiates the JAK-STAT signaling cascade:<sup>[11][13][14]</sup>

- **Receptor Dimerization and Kinase Activation:** Ligand binding brings the IFNAR1 and IFNAR2 receptor subunits together, activating the associated Janus kinases (JAK1 and Tyk2).<sup>[12]</sup>
- **STAT Protein Phosphorylation and Dimerization:** The activated JAKs phosphorylate the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins (Stat1 and Stat2).<sup>[12]</sup> The STAT proteins are then phosphorylated, detach from the receptor, and form heterodimers.
- **Nuclear Translocation and Gene Transcription:** The STAT1/STAT2 dimers translocate to the nucleus where they bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs).<sup>[13]</sup>
- **Antitumor Effects:** The expression of ISGs leads to a variety of antitumor effects, including:

- Direct effects: Inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-angiogenic effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Indirect effects: Activation of the innate and adaptive immune systems, including the enhancement of natural killer (NK) cell activity and increased presentation of tumor antigens to T cells.[\[5\]](#)[\[6\]](#)[\[12\]](#)

## Mandatory Visualization: Signaling Pathway





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